molecular formula C10H11FO B1457659 1-(2-Fluoro-5-methylphenyl)propan-2-one CAS No. 1513077-86-5

1-(2-Fluoro-5-methylphenyl)propan-2-one

Cat. No.: B1457659
CAS No.: 1513077-86-5
M. Wt: 166.19 g/mol
InChI Key: OTBXSXSPKHFEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)propan-2-one is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

X-ray Structures and Computational Studies

The study of cathinones, including 1-(2-Fluoro-5-methylphenyl)propan-2-one, provides insights into their structural characteristics through X-ray diffraction and computational modeling. These compounds, characterized by various spectroscopic techniques, show significant potential in understanding molecular interactions and properties, as demonstrated by Nycz, Małecki, Zawiazalec, and Paździorek (2011).

Crystal Growth and Characterization

Research on the synthesis and crystal growth of related fluorophenyl compounds highlights the importance of structural analysis in developing new materials. Meenatchi et al. (2015) explored the crystallinity and electronic properties of these materials, offering a basis for further investigation into their application in various fields, including optoelectronics and molecular electronics.

Molecular Logic Systems

The development of molecular logic systems using fluorinated compounds demonstrates the potential for innovative applications in sensor technology and information processing. Zhang, Su, Ma, and Tian (2008) synthesized a novel fluorophore that acts as a pH-controlled switch and protic solvent polarity sensor, highlighting the diverse applications of such compounds in smart materials and devices.

Synthesis of Fluorinated Chirons

Research into the synthesis of fluorinated chirons, such as those involving the reaction of diazomethane on specific propanone derivatives, illustrates the significance of fluorinated compounds in stereochemistry and drug development. Arnone, Bravo, Frigerio, Salani, Viani, Zappalà, Cavicchio, and Crucianelli (1995) discussed the chemoselectivity and stereoselectivity of these reactions, contributing to advancements in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-3-4-10(11)9(5-7)6-8(2)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXSXSPKHFEBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.